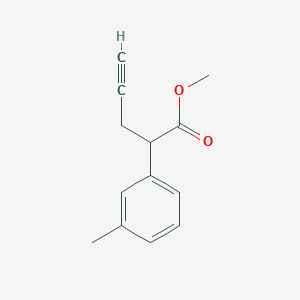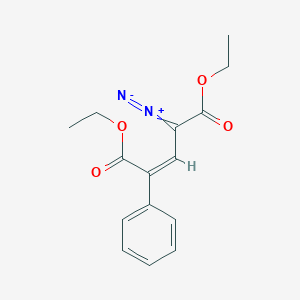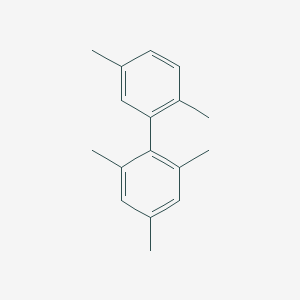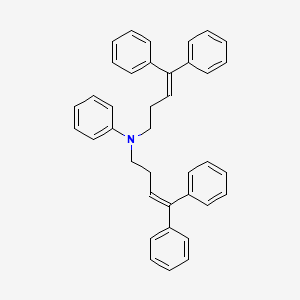![molecular formula C20H16N2O5 B14228879 4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) CAS No. 827019-08-9](/img/structure/B14228879.png)
4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by an oxybis(methylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) typically involves the reaction of 3-phenyl-1,2-oxazol-5(4H)-one with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline}
- 4,4’-Oxybis [3-(trifluoromethyl)aniline]
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a precursor for the synthesis of advanced materials further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
827019-08-9 |
|---|---|
Molekularformel |
C20H16N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-[(5-oxo-3-phenyl-4H-1,2-oxazol-4-yl)methoxymethyl]-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C20H16N2O5/c23-19-15(17(21-26-19)13-7-3-1-4-8-13)11-25-12-16-18(22-27-20(16)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
DTQAZGBZCNTAFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2COCC3C(=NOC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


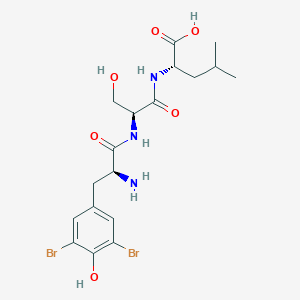
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
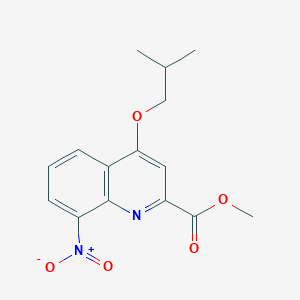
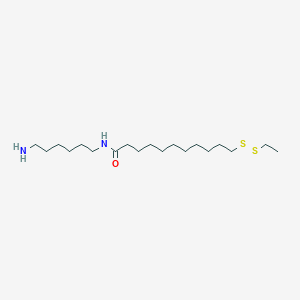
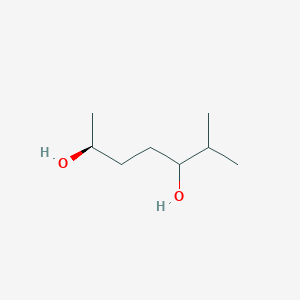
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
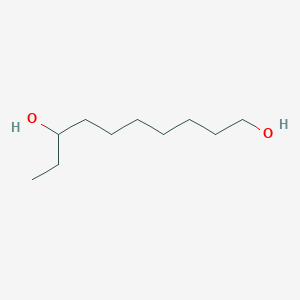

![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
